![molecular formula C13H20N2O B13654302 (2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, featuring both an amino group and a phenylethyl group, makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-methylbutanoic acid and (S)-1-phenylethylamine.
Coupling Reaction: The amino acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Amidation: The activated amino acid is then reacted with (S)-1-phenylethylamine to form the desired amide bond under mild conditions, typically at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
化学反应分析
Types of Reactions
(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide bond can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the phenylethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]propanamide
- (2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]pentanamide
- (2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]hexanamide
Uniqueness
(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide is unique due to its specific chiral centers and the presence of both an amino group and a phenylethyl group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12+/m0/s1 |
InChI 键 |
IBMJEJFJDQFSCM-CMPLNLGQSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@@H](C(C)C)N |
规范 SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



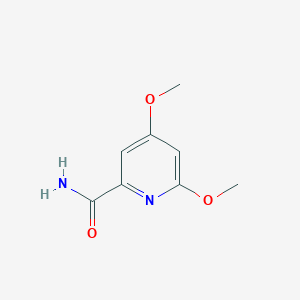
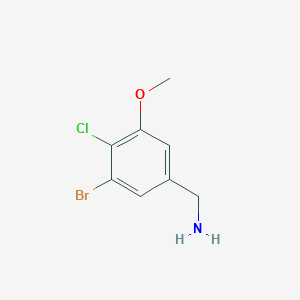
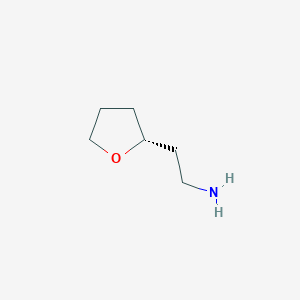
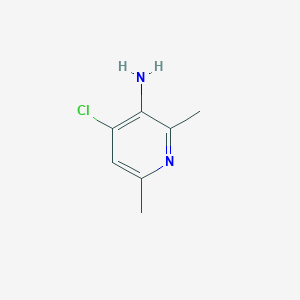



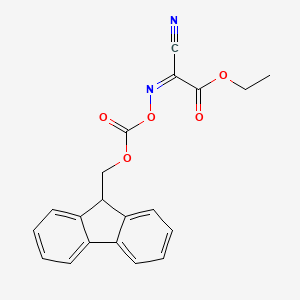
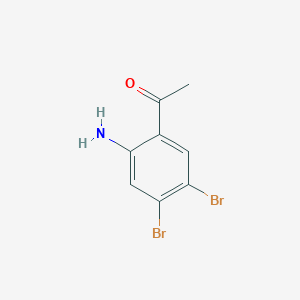
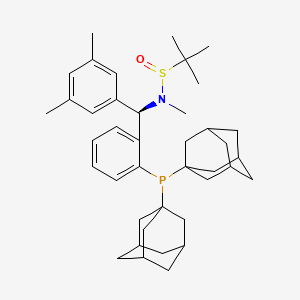
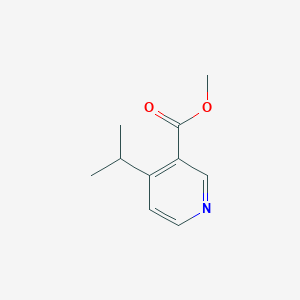
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![tert-Butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13654319.png)
